REACTION_CXSMILES
|
Cl[C:2]1[C:3]([N+:16]([O-])=O)=[C:4]2[O:15][CH2:14][CH2:13][O:12][C:5]2=[C:6]([C:9](=[O:11])[CH3:10])[C:7]=1Cl>[Pd].[OH-].[Na+].C(O)C>[NH2:16][C:3]1[CH:2]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[C:5]2[O:12][CH2:13][CH2:14][O:15][C:4]=12 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2C(=C(C1Cl)C(C)=O)OCCO2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the residue was stirred into water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Drying
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(=C(C=C1)C(C)=O)OCCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.04 mmol | |
AMOUNT: MASS | 970 mg | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |